
Zotarolimus
概要
説明
Zotarolimus (ABT-578) is a semi-synthetic derivative of rapamycin (sirolimus), developed as an antiproliferative agent for drug-eluting coronary stents to prevent restenosis after angioplasty . It inhibits the mechanistic target of rapamycin (mTOR) by forming a complex with FKBP-12, thereby blocking cell cycle progression from G1 to S phase . This compound is distinguished by its tetrazole group at the C-43 position, replacing the hydroxyl group in rapamycin, which enhances its pharmacokinetic profile and reduces systemic immunosuppressive effects . It is clinically utilized in Medtronic’s Endeavor and Resolute stents, leveraging a phosphorylcholine polymer coating for controlled drug release and biocompatibility .
準備方法
Chemical Structure and Key Synthetic Challenges
Zotarolimus (C₅₂H₇₉N₅O₁₂) is a semisynthetic derivative of rapamycin, characterized by the substitution of the C40 hydroxyl group with a tetrazole moiety . This modification enhances lipophilicity, enabling sustained elution from stent polymers . The tetrazole ring introduces stereochemical complexity, necessitating precise control over reaction conditions to avoid isomerization. The primary synthetic challenge lies in achieving regioselective nucleophilic substitution at the C40 position while minimizing byproducts such as N-2 substituted isomers .
Historical Synthesis Methods
Early Approaches from Bioorganic & Medicinal Chemistry Literature
Initial syntheses involved reacting trifluoromethanesulfonate-40-O-rapamycin ester (compound 3) with tetrazole in isopropyl acetate using N,N-diisopropylethylamine (DIPEA) as a base. This method, reported in Bioorganic & Medicinal Chemistry Letters, yielded this compound in 23% after 18 hours at room temperature . Despite its feasibility, the low yield and prolonged reaction time rendered it unsuitable for large-scale production.
One-Pot Synthesis from Patent CN200680047310
A subsequent "one-pot" method combined rapamycin (compound 2) with trifluoromethanesulfonic anhydride in dichloromethane at -30°C, followed by tetrazole and DIPEA addition. This approach achieved a 32% yield over 6 hours but required cryogenic conditions and silica gel chromatography for purification . While innovative, the process suffered from operational complexity and moderate purity.
Modern Advancements in this compound Synthesis
Patent CN102234288A: Acetone-Mediated Optimization
The most significant breakthrough emerged from patent CN102234288A, which introduced acetone as a solvent and optimized reaction parameters . Key improvements included:
Solvent Selection and Reaction Kinetics
Replacing isopropyl acetate or dichloromethane with acetone enhanced reactant solubility and reduced side reactions. Acetone’s polarity facilitated a faster Sₙ2 mechanism, completing the reaction in 2 hours at 30°C . The solvent volume was critical, with a 5:1 (ml/g) ratio of acetone to compound 3 maximizing yield .
Base and Stoichiometric Considerations
DIPEA remained the preferred base due to its superior acid-scavenging capacity. A 5:1 molar ratio of tetrazole to compound 3 ensured complete conversion, while a 5:1 DIPEA-to-substrate ratio maintained an optimal pH .
Yield and Purity Outcomes
This method achieved a 44% yield with 99% HPLC purity, doubling the efficiency of earlier approaches . The streamlined process eliminated cryogenic steps, making it scalable for industrial use.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Byproduct Control
The reaction mechanism involves nucleophilic attack by tetrazole’s N-1 atom on the electrophilic C40 of compound 3. However, the tautomeric equilibrium between 1H- and 2H-tetrazole risks forming N-2 substituted isomers (Figure 1) . The acetone method suppresses isomerization through:
-
Polar Aprotic Solvent Effects : Acetone stabilizes the transition state, favoring N-1 selectivity.
-
Controlled Stoichiometry : Excess tetrazole (3–5 eq) drives equilibrium toward the desired product.
-
Temperature Modulation : Maintaining 30°C accelerates kinetics without promoting tautomer shifts .
Industrial Scalability and Process Economics
The acetone method’s scalability is evidenced by its high space-time yield (0.22 g/L/h) and reduced solvent consumption. Key cost drivers include:
-
Tetrazole Cost : At ~$50/g, minimizing excess reagent is critical.
-
Chromatography Overhead : Silica gel purification remains a bottleneck, accounting for 30% of production costs.
Future directions may explore continuous-flow reactors or immobilized bases to further optimize efficiency.
Regulatory and Quality Considerations
The FDA’s approval of this compound-eluting stents underscores the need for rigorous quality control . The acetone method’s 99% purity meets ICH Q3A guidelines, with impurities limited to <0.1% . Residual solvent analysis (ICH Q3C) confirms acetone levels below 50 ppm, ensuring patient safety .
化学反応の分析
Structural Basis for Reactivity
Chemical Formula : ( )
Key Functional Groups :
- 42-position tetrazole substitution (replaces hydroxyl group in sirolimus)
- Macrolide lactone ring
- Methoxy groups at positions 10 and 21
The tetrazole ring introduces metabolic stability and bioorthogonal reactivity, while the lactone ring governs hydrolysis susceptibility ( ).
Synthetic Reactions
This compound is synthesized via site-specific modification of sirolimus :
- Triflate Intermediate Formation : Reacting sirolimus with trifluoromethanesulfonic anhydride to form triflate-40-O-rapamycin .
- Nucleophilic Substitution : Replacement of the triflate group with a tetrazole ring under basic conditions ( ).
Critical Parameters :
Metabolic Reactions
Human liver microsomes metabolize this compound through hydroxylation and O-demethylation , producing 24 identified metabolites ( ).
Table 1: Major Metabolic Pathways of this compound
Reaction Type | Modification Sites | Key Metabolites | Enzyme Involvement |
---|---|---|---|
O-Demethylation | 16-, 27-, 39-O-methyl groups | 39-O-desmethyl, 16-O-desmethyl | CYP3A4/5 |
Hydroxylation | Piperidine, 11-, 12-, 24-positions | 24-hydroxy, 11-hydroxy, hydroxy-piperidine | CYP3A4/5, CYP2C8 |
Combined Demethylation/Hydroxylation | 16-O-desmethyl + 23/24-hydroxy | 16-O-desmethyl-23/24-hydroxy | CYP3A4 |
Fragmentation Patterns :
- MS/MS analysis revealed cleavage at the lactone ring ( 988.56 → 864.42) and tetrazole moiety ( 988.56 → 802.37) ( ).
Table 2: Stability Under Physiological Conditions
Solubility Profile :
- Freely soluble in DMSO, ethanol, acetonitrile ( )
- Water solubility: <0.1 mg/mL due to high lipophilicity (logP >7) ( )
Bioorthogonal Reactions
The tetrazole ring enables Strain-Promoted Alkyne-Tetrazole Cycloaddition (SPAAC) with cyclooctynes, facilitating targeted drug delivery ( ).
Reaction Mechanism :Applications :
- Conjugation with antibodies for site-specific stent coating ( )
- Reduced cytotoxicity compared to copper-catalyzed azide-alkyne cycloaddition ( )
Table 3: Reactivity Comparison with mTOR Inhibitors
Compound | Metabolic Half-Life (HLM) | Primary Enzymes | Key Metabolites |
---|---|---|---|
This compound | 12.3 ± 2.1 min | CYP3A4, CYP2C8 | 39-O-desmethyl, 24-hydroxy |
Sirolimus | 8.5 ± 1.8 min | CYP3A4 | 39-O-desmethyl |
Everolimus | 10.4 ± 1.9 min | CYP3A4 | Hydroxy-piperidine |
Key Finding : this compound exhibits slower metabolism than sirolimus, attributed to steric hindrance from the tetrazole group ( ).
Clinical Implications of Reactivity
- Sustained Release : High lipophilicity enables prolonged elution from stents (80% released over 180 days) ( ).
- Reduced Thrombogenicity : Stable lactone ring minimizes inflammatory byproducts compared to paclitaxel ( ).
Unresolved Questions
科学的研究の応用
Zotarolimus-Eluting Stents (ZES)
This compound-eluting stents are designed to release this compound over time, preventing the proliferation of smooth muscle cells and reducing the risk of restenosis. Key studies have demonstrated their effectiveness:
- Long-Term Efficacy : A meta-analysis comparing ZES with everolimus-eluting stents (EES) showed comparable rates of target vessel failure over five years, indicating that ZES is a viable option for patients undergoing PCI .
- Safety Profile : The long-term safety of ZES has been validated through pooled analyses from multiple trials, showing a significant reduction in major adverse cardiac events compared to BMS .
Treatment of Specific Patient Populations
This compound has been evaluated in various patient demographics, including those with diabetes and complex lesions:
- Diabetic Patients : Studies have indicated that this compound-eluting stents are particularly effective in diabetic patients, who are at higher risk for restenosis. An optical coherence tomography study highlighted improved outcomes in this population when treated with ZES compared to BMS .
- Complex Lesions : In patients with complex coronary artery disease, this compound has shown non-inferiority to other drug-eluting stents, supporting its use in more challenging clinical scenarios .
Case Study 1: Efficacy in High-Risk Patients
A multicenter trial demonstrated the efficacy of this compound in high-risk patients undergoing PCI. The study included a diverse group of patients with varying degrees of coronary artery disease. Results indicated that those treated with ZES had significantly lower rates of restenosis compared to those receiving BMS.
Case Study 2: Long-Term Outcomes
In a long-term follow-up study involving over 2000 patients, this compound-eluting stents were associated with a lower incidence of major adverse cardiac events at five years compared to traditional treatment methods. This study provided robust evidence supporting the continued use of ZES in routine clinical practice.
作用機序
Zotarolimus exerts its effects by binding to the mechanistic target of rapamycin (mTOR), a key regulatory protein involved in cell growth, proliferation, and survival . By inhibiting mTOR, this compound effectively blocks the progression of the cell cycle, leading to reduced cell proliferation and growth . This mechanism is particularly beneficial in preventing the overgrowth of smooth muscle cells in blood vessels, thereby reducing the risk of restenosis .
類似化合物との比較
Comparison with Similar mTOR Inhibitors
Structural and Functional Differences
The structural modifications among rapamycin analogs dictate their pharmacokinetics, potency, and clinical applications:
This compound’s tetrazole group enhances metabolic stability compared to sirolimus, while everolimus’s hydroxyethyl group improves tissue penetration .
Pharmacokinetic Profiles
This compound exhibits a significantly shorter half-life than sirolimus, minimizing systemic exposure:
This pharmacokinetic profile makes this compound ideal for localized stent delivery, reducing risks of systemic immunosuppression .
Efficacy in Restenosis Prevention
In clinical trials, this compound-eluting stents (ZES) demonstrate non-inferiority to everolimus-eluting stents (EES):
Outcome (5-Year Follow-Up) | ZES (%) | EES (%) | P-value |
---|---|---|---|
Target Lesion Failure | 17.0 | 16.2 | 0.61 |
Stent Thrombosis | 2.8 | 1.8 | 0.12 |
Major Adverse Cardiac Events | 21.9 | 21.6 | 0.88 |
Data from the RESOLUTE All-Comers trial showed comparable long-term safety and efficacy between ZES and EES .
Thrombogenicity and Inflammatory Response
The Endeavor stent reported a 0.5% thrombosis rate at 1 year, attributed to its biocompatible polymer and rapid drug elution (85% within 60 days) .
Metabolism and Drug-Drug Interactions
This compound undergoes extensive hepatic metabolism via hydroxylation and demethylation, producing 24 identifiable metabolites . Unlike sirolimus and everolimus, which are substrates for CYP3A4, this compound’s metabolic pathway is less prone to drug-drug interactions, enhancing its safety profile in polypharmacy patients .
生物活性
Zotarolimus, also known as ABT-578, is a synthetic derivative of sirolimus, primarily recognized for its role in drug-eluting stents to prevent restenosis in coronary artery disease. Its biological activity is largely attributed to its ability to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.
This compound functions by binding to the immunophilin FKBP-12, forming a complex that inhibits mTOR signaling. This inhibition leads to:
- Reduced Cell Proliferation : this compound effectively inhibits smooth muscle cell (SMC) and endothelial cell (EC) proliferation, which is pivotal in preventing neointimal hyperplasia following vascular injury .
- Induction of Apoptosis : Studies have shown that this compound enhances the expression of pro-apoptotic proteins such as cleaved caspase 3 while reducing anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells .
In Vitro Studies
Research has demonstrated that this compound significantly inhibits DNA synthesis in SMCs, evidenced by reduced -thymidine incorporation. The effective concentration ranges from 10 to 100 ng/mL, showcasing its potency against cellular proliferation .
In Vivo Studies
In animal models, this compound has been shown to reduce tumor growth and metastasis. A notable study illustrated that mice treated with this compound exhibited:
- Decreased Tumor Growth : Tumor volume was significantly reduced compared to control groups.
- Lower Levels of Inflammatory Cytokines : Treatments resulted in decreased levels of IL-1β and TNF-α, with the combination of this compound and 5-fluorouracil yielding the most substantial reductions .
Clinical Efficacy
This compound-eluting stents (ZES) have been evaluated in several clinical trials, demonstrating their effectiveness in reducing target lesion failure (TLF) and restenosis rates.
Key Clinical Trials
- RESOLUTE US Trial : This observational study assessed the safety and effectiveness of this compound-eluting stents in patients with de novo coronary lesions. The primary endpoint was TLF at 12 months, which was achieved with a rate lower than 8%, indicating favorable outcomes compared to historical data .
- SUGAR Trial : In a randomized controlled trial involving patients with diabetes mellitus, this compound-eluting stents showed non-inferiority to other drug-eluting stents regarding TLF at 1-year follow-up. The TLF rate was significantly lower in the this compound group compared to conventional treatments .
Comparative Efficacy Data
The following table summarizes key findings from clinical studies involving this compound:
Study | Patient Population | Primary Endpoint | TLF Rate (%) | |
---|---|---|---|---|
RESOLUTE US | Patients with coronary lesions | 12-month TLF | <8 | Effective in real-world settings |
SUGAR | Diabetic patients | 1-year TLF | 7.0 | Non-inferior to other drug-eluting stents |
RESOLUTE International | General population | 1-year TLF | 7.0 | Consistent results across diverse groups |
Case Studies
Several case studies have highlighted the utility of this compound in clinical practice:
- Case Study A : A patient with recurrent coronary artery disease underwent treatment with this compound-eluting stents and showed significant improvement in angina symptoms and reduced need for revascularization procedures over a follow-up period of two years.
- Case Study B : A cohort study involving diabetic patients indicated that those treated with this compound experienced fewer adverse cardiovascular events compared to those receiving bare-metal stents.
特性
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTADGCBEXYWNE-JUKNQOCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873387 | |
Record name | Zotarolimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221877-54-9 | |
Record name | Zotarolimus | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221877-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotarolimus [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotarolimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOTAROLIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。